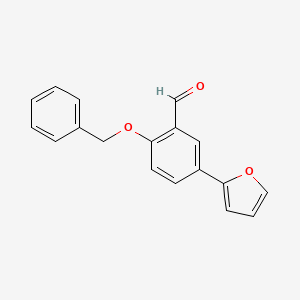

2-(Benzyloxy)-5-(2-furyl)benzaldehyde

Description

Significance of Benzyl (B1604629) Ether and Furan (B31954) Moieties in Advanced Organic Synthesis

The synthetic utility of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde is derived directly from the distinct chemical properties of its constituent functional groups: the benzyl ether and the furan ring.

The benzyl ether group is one of the most common protecting groups for alcohols and phenols in multistep organic synthesis. researchgate.netpearson.com Its popularity stems from its ease of installation—typically via a Williamson ether synthesis—and its stability across a wide range of reaction conditions, including acidic and basic media. organic-chemistry.org A key feature that makes benzyl ethers particularly valuable is that they can be selectively removed under mild conditions, most commonly through palladium-catalyzed hydrogenolysis, which cleaves the carbon-oxygen bond to regenerate the hydroxyl group and produce toluene (B28343) as a byproduct. researchgate.netorganic-chemistry.org This orthogonality allows chemists to unmask the hydroxyl group at a late stage in a synthesis without disturbing other sensitive functionalities. acs.org

The furan moiety is a five-membered aromatic heterocycle that serves as a versatile building block in organic synthesis. numberanalytics.comedurev.in Although it is aromatic, its resonance energy is lower than that of benzene (B151609), making it susceptible to reactions that can disrupt its aromaticity. wikipedia.org Furan is electron-rich and readily undergoes electrophilic substitution reactions, such as nitration and halogenation, typically at the 2-position. pharmaguideline.comnumberanalytics.com Furthermore, it can function as a diene in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful route to complex polycyclic structures. wikipedia.orgnumberanalytics.com The furan ring can also be transformed into other functional groups; for instance, hydrogenation can produce dihydrofurans and tetrahydrofurans, while oxidative ring-opening can yield 1,4-dicarbonyl compounds. edurev.in

| Moiety | Primary Role | Key Reactions / Properties |

|---|---|---|

| Benzyl Ether | Protecting Group for Alcohols/Phenols | Stable to acid/base; Cleaved by hydrogenolysis researchgate.netorganic-chemistry.org |

| Furan | Versatile Building Block (Synthon) | Electrophilic substitution; Diels-Alder reactions; Ring-opening/transformation wikipedia.orgnumberanalytics.com |

Overview of Current Research Trajectories for Heteroaryl-Substituted Benzaldehyde (B42025) Scaffolds

Heteroaryl-substituted benzaldehydes represent a privileged class of structures in modern organic and medicinal chemistry. The incorporation of heteroaromatic rings like furan, thiophene (B33073), or pyridine (B92270) into a benzaldehyde framework can significantly influence the molecule's biological activity and physicochemical properties. nih.gov Consequently, a major research trajectory involves the development of efficient and modular synthetic methods to access a diverse range of these compounds for drug discovery programs. nih.govbenthamdirect.com

One of the most powerful and widely used methods for synthesizing these scaffolds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. benthamdirect.com This reaction creates a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound, such as a furan-boronic acid. Research has demonstrated the successful synthesis of five-membered heteroaryl-substituted benzyloxy-benzaldehydes using this methodology, highlighting its effectiveness even with complex, functionalized substrates. benthamdirect.com

Current research also focuses on utilizing these scaffolds as key intermediates in multicomponent reactions. These reactions allow for the rapid assembly of complex molecular structures from three or more starting materials in a single step, which is highly desirable for creating libraries of novel compounds for biological screening. nih.gov For instance, substituted benzaldehydes are common components in the synthesis of diverse heterocyclic systems like benzimidazoles and pyrimidines, which are known to exhibit a wide range of pharmacological activities. mdpi.comrsc.org The aldehyde functionality provides a reactive handle for imine formation and subsequent cyclization cascades, making heteroaryl-substituted benzaldehydes valuable precursors for generating molecular complexity.

Structure

3D Structure

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

5-(furan-2-yl)-2-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C18H14O3/c19-12-16-11-15(17-7-4-10-20-17)8-9-18(16)21-13-14-5-2-1-3-6-14/h1-12H,13H2 |

InChI Key |

BFDALOMSBNBDJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CO3)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyloxy 5 2 Furyl Benzaldehyde and Its Analogs

Regioselective Synthesis via Cross-Coupling Reactions

Cross-coupling reactions, which involve the joining of two different molecular fragments with the aid of a metal catalyst, are central to the synthesis of 2-(Benzyloxy)-5-(2-furyl)benzaldehyde. wikipedia.org These reactions are prized for their ability to form C-C bonds with high functional group tolerance and predictability. wikipedia.org

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For the synthesis of this compound, this reaction is employed to create the pivotal bond between the benzaldehyde (B42025) ring and the furan (B31954) ring, typically by coupling 2-(Benzyloxy)-5-bromobenzaldehyde with 2-furanboronic acid. libretexts.orgbenthamdirect.com

The success of the Suzuki-Miyaura coupling is highly dependent on the chosen palladium catalytic system. Various palladium sources and reaction conditions have been studied to optimize the synthesis of five-membered heteroaryl-substituted benzyloxy-benzaldehydes. benthamdirect.com

Initial methods using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with sodium ethoxide in toluene (B28343) often resulted in poor yields. benthamdirect.com Similarly, systems employing palladium(II) acetate (B1210297) (Pd(OAc)₂) with tri(o-tolyl)phosphine failed to produce the desired products in several instances when coupling substituted aryl iodides with 2-furanboronic acid. benthamdirect.comresearchgate.net

However, significant improvements have been achieved with more robust systems. A combination of Pd(PPh₃)₄ with a strong inorganic base like aqueous cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) has proven much more effective, affording the desired aryl-furan products in high yields, typically between 75-93%. benthamdirect.com Ligandless systems using Pd(OAc)₂ in water have also been developed, which can be effective for the coupling of aryl bromides. nih.gov

| Palladium Source | Ligand | Base/Solvent System | Observed Outcome/Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | NaOEt / Toluene | Poor yields in several cases. | benthamdirect.com |

| Pd(OAc)₂ | Tri(o-tolyl)phosphine | K₃PO₄ (aq) / DME | Failed for coupling with 2-furanboronic acid in some instances. | researchgate.net |

| Pd(PPh₃)₄ | Triphenylphosphine | Cs₂CO₃ (aq) / DMF | Successful for 2-furanboronic acid, yielding products in 75-93%. | benthamdirect.com |

| Pd(OAc)₂ | None ("Ligandless") | Tetrabutylammonium bromide / Water | High yields reported for aryl bromides. | nih.gov |

The choice of ligand is critical in palladium-catalyzed cross-coupling as it directly influences the catalyst's stability, activity, and selectivity. rsc.orgacs.org Ligands stabilize the palladium center and modulate its electronic and steric properties, which affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For Suzuki-Miyaura reactions involving heteroaryl compounds, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly beneficial. rsc.orgresearchgate.net Ligands such as SPhos and XPhos have been shown to be particularly effective, especially when coupling challenging substrates like aryl chlorides or unstable boronic acids. nih.govresearchgate.net These ligands promote the formation of the active Pd(0) species and facilitate the transmetalation step, which can be sluggish with heteroaryl boronic acids. nih.gov The use of o-(dicyclohexylphosphino)biphenyl, for example, allows Suzuki couplings to be performed at very low catalyst loadings. researchgate.net The development of specialized precatalysts that incorporate these advanced phosphine (B1218219) ligands ensures the rapid generation of the active catalyst, which is crucial for achieving high yields before unstable reagents like 2-furanboronic acid can decompose. nih.gov

| Ligand Class | Example Ligand | Key Characteristics | Impact on Reaction | Reference |

|---|---|---|---|---|

| Triarylphosphines | Triphenylphosphine (PPh₃) | Commonly used, moderately stable. | Effective in some systems (e.g., with Cs₂CO₃) but can lead to poor yields under other conditions. | benthamdirect.comharvard.edu |

| Buchwald Ligands (Biaryl Monophosphines) | SPhos, XPhos | Bulky and electron-rich. | Highly effective for hindered substrates and unstable boronic acids; promotes fast catalysis. | nih.govresearchgate.net |

| Buchwald Ligands (Biaryl Monophosphines) | o-(dicyclohexylphosphino)biphenyl | Bulky and electron-rich. | Enables very low catalyst loadings (0.000001–0.02 mol % Pd). | researchgate.net |

| Arsa-Buchwald Ligands | Arsenic analogs of Buchwald ligands | Longer Pd-As bond compared to Pd-P. | Effective for sterically hindered substrates by facilitating the transmetalation step. | rsc.org |

The specific organoboron partner, 2-furanboronic acid, presents unique challenges in Suzuki-Miyaura coupling. Five-membered heteroaromatic boronic acids, including 2-furanboronic acid, are known to be significantly less stable than their arylboronic acid counterparts. nih.gov They are prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the coupling reaction. nih.govharvard.edu

This instability necessitates carefully optimized reaction conditions. acs.orgnih.gov Successful coupling often requires the use of highly active palladium precatalysts that can generate the catalytically active species quickly and at mild temperatures (e.g., room temperature to 40 °C). nih.gov This rapid catalysis ensures that the cross-coupling reaction occurs faster than the competing decomposition of the boronic acid. nih.gov Despite these challenges, protocols using catalysts based on Pd(OAc)₂ with specialized monophosphine ligands have been developed to successfully couple 2-furanboronic acid with various heteroaryl chlorides in good to excellent yields. acs.org

The synthesis of the key precursor, 2-(Benzyloxy)-5-bromobenzaldehyde, is typically achieved through a Williamson ether synthesis. benthamdirect.com This process involves the O-benzylation of a substituted hydroxybenzaldehyde. The starting material for this step is 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde). ottokemi.comnih.gov

The reaction is generally carried out by treating 5-bromosalicylaldehyde (B98134) with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. benthamdirect.comnih.gov Common conditions involve using potassium carbonate (K₂CO₃) as the base in a polar solvent like acetone (B3395972) or acetonitrile (B52724), often with the addition of potassium iodide to facilitate the reaction. benthamdirect.com The mixture is typically heated to reflux to drive the reaction to completion, resulting in the formation of the benzyl ether, 2-(Benzyloxy)-5-bromobenzaldehyde. benthamdirect.comsigmaaldrich.comcymitquimica.com

As an alternative to the Suzuki-Miyaura reaction, direct C-H arylation has emerged as a more atom-economical strategy for forming the aryl-furan bond. scilit.comresearchgate.net This method avoids the pre-functionalization step of creating an organoboron compound. nih.gov In this approach, 2-furaldehyde is coupled directly with an aryl halide, such as 2-(benzyloxy)-5-bromobenzaldehyde. scilit.comresearchgate.net

An efficient and regioselective method for the direct arylation of 2-furaldehyde at the 5-position has been described using a catalytic amount of palladium(II) chloride (PdCl₂) or Pd(OAc)₂ under relatively mild conditions. scilit.comresearchgate.netnih.gov The reaction can be promoted by bases like cesium carbonate (Cs₂CO₃) in the presence of additives such as pivalic acid (PivOH) in DMF. nih.govnih.gov This strategy offers a streamlined route to 5-aryl-2-formylfuran derivatives, reducing the number of synthetic steps and the generation of byproducts associated with organometallic reagents. researchgate.netnih.gov

| Furan Substrate | Arylating Agent | Catalyst/Base System | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 2-Furaldehyde | Functionalized Aryl Halides | PdCl₂ | Mild conditions | Efficient regioselective synthesis of 5-aryl-2-formylfurans. | scilit.comresearchgate.net |

| Furan | 1-N-Benzyl-5-iodouracil | Pd(OAc)₂ / Cs₂CO₃ / PivOH | DMF, 100 °C, 2h | Successful C-H arylation at the furan 5-position. | nih.govnih.gov |

| Furan | 1-N-Benzyl-5-iodouracil | Pd₂(dba)₃ / TBAF | DMF, 100 °C, 1h | Efficient coupling with electron-rich heteroarenes. | nih.govnih.gov |

Suzuki-Miyaura Carbon-Carbon Cross-Coupling as a Key Synthetic Strategy

Green Chemistry Approaches in the Synthesis of this compound Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of complex molecules like benzaldehyde derivatives, this involves the strategic selection of solvents and catalysts to improve environmental performance. nih.gov

The replacement of volatile, toxic, and flammable organic solvents is a primary goal in green chemistry. researchgate.net Water, being non-toxic, readily available, and non-flammable, is an ideal substitute for many organic reactions. thecalculatedchemist.com

Research has demonstrated the feasibility of conducting reactions involving benzaldehyde derivatives in aqueous media. For instance, the synthesis of benzimidazole (B57391) derivatives can be achieved in high-temperature water, with yields comparable to or exceeding those in conventional solvents. rsc.org In one study, optimizing reaction parameters such as temperature and time in water led to a 90% yield for the synthesis of 2-phenylbenzimidazole. rsc.org Another green approach involves the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol (B121084) to produce benzoxazole (B165842) derivatives in a water-ethanol mixture, which is a more environmentally friendly solvent system. ckthakurcollege.net

Solvent-free, or neat, reactions represent another significant green alternative. nih.gov The Knoevenagel condensation, a key method for forming carbon-carbon double bonds, has been successfully adapted to a solvent-free procedure for converting various benzaldehydes into α,β-unsaturated acids. tandfonline.com This method avoids the use of hazardous solvents like pyridine (B92270), which is traditionally used in this reaction. tandfonline.com

Table 1: Examples of Green Synthesis of Benzaldehyde Derivatives

| Starting Material | Product Type | Solvent/Condition | Catalyst | Yield | Source |

|---|---|---|---|---|---|

| Substituted Benzaldehydes | Benzoxazole Derivatives | Water:Ethanol (5:1) | Ag@Fe2O3 Nanocatalyst | 88-97% | ckthakurcollege.net |

| Syringaldehyde & Malonic Acid | α,β-Unsaturated Acid | Solvent-free | Ammonium (B1175870) Bicarbonate | Good to Excellent | tandfonline.com |

| 1,2-Phenylenediamine & Benzoic Acid | 2-Phenylbenzimidazole | High-Temperature Water | None | ~90% | rsc.org |

Rational catalyst design is crucial for developing sustainable chemical processes by enabling more selective and energy-efficient transformations. researchgate.netdntb.gov.ua The focus is on creating catalysts that are not only efficient but also non-toxic, recoverable, and reusable.

For reactions in aqueous media, catalysts that facilitate the reaction between organic substrates are essential. β-cyclodextrin has been effectively used as a phase transfer catalyst for the hydrolysis of cinnamaldehyde (B126680) to produce benzaldehyde in an aqueous phase. acs.org This approach allows the reaction to proceed under mild conditions using green catalysts. acs.org

In another example of sustainable catalyst design, a magnetically separable Ag@Fe2O3 core-shell nanocatalyst was developed for the synthesis of 2-phenyl benzoxazole derivatives from aromatic aldehydes. ckthakurcollege.net This heterogeneous catalyst offers high efficiency at room temperature and can be easily recovered using an external magnet and reused for multiple cycles, minimizing waste. ckthakurcollege.net The development of vanadium-based catalysts combined with environmentally benign oxidants like hydrogen peroxide also represents a sustainable strategy for the oxidation of toluene to benzaldehyde, avoiding hazardous reagents. mdpi.com

Flow Chemistry Applications in the Synthesis and Optimization of Benzaldehyde Derivatives

Flow chemistry, where reactions are run in continuous streams through a reactor, has emerged as a powerful technology for chemical synthesis. mdpi.com It offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. acs.orgrsc.org

Flow reactors provide exceptional control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio, which allows for highly efficient heat and mass transfer. acs.orgmit.edu This precise control can lead to significantly improved reaction rates, higher yields, and better selectivity. mit.edu

In the synthesis of pharmaceutical ingredients, flow chemistry has been used to perform stereoselective alkylations of aldehydes. acs.org For example, a polystyrene-supported imidazolidinone catalyst in a flow reactor produced an alkylated aldehyde product with an enantiomeric excess (ee) consistently above 93%, which was comparable to the batch reaction, but with a much higher productivity. acs.org Similarly, Heck reactions involving substituted bromobenzenes and various alkenes have been performed in flow systems, achieving yields between 44% and 97% with short residence times (1 to 40 minutes), outperforming batch conditions and reducing catalyst decomposition. acs.org

The ability to safely handle highly reactive intermediates is another key advantage. youtube.com Flow systems can generate and immediately consume unstable reagents, such as in the synthesis of valsartan (B143634) and diflunisal (B1670566) precursors, where a lithiation-borylation-coupling sequence was performed in a telescoped flow approach, achieving yields of 99% and 91% in mere seconds. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis for Aldehyde-Related Reactions

| Reaction Type | System | Temperature | Residence/Reaction Time | Yield/Productivity | Source |

|---|---|---|---|---|---|

| Heck Coupling (Iodobenzene & Methyl Acrylate) | Batch | 85 °C | >40 min | ~30% | acs.org |

| Heck Coupling (Iodobenzene & Methyl Acrylate) | Flow | 85 °C | 1 min | 97% | acs.org |

| Aldehyde Alkylation | Batch (Homogeneous) | 0 °C | Not specified | 96% ee | acs.org |

Safety is a paramount concern in chemical synthesis, and flow chemistry offers inherent advantages. rsc.org The small internal volume of flow reactors means that only a tiny amount of material is reacting at any given moment, which drastically reduces the risks associated with highly exothermic or explosive reactions. mdpi.comacs.org This allows chemists to work with reagents and explore reaction conditions that would be considered too hazardous for large-scale batch reactors. youtube.comdurham.ac.uk

Scalability is another area where flow chemistry excels. rsc.org Scaling up a batch reaction often requires significant redevelopment and can introduce new safety and mixing challenges. In contrast, scaling up a flow process typically involves either running the continuous system for a longer duration or by "numbering-up"—running multiple reactors in parallel. youtube.com This makes the transition from laboratory optimization to industrial production more seamless. rsc.org The successful large-scale nitration of a chemical intermediate using glass mesoreactors, which produced over 0.5 tonnes of product under GMP conditions, demonstrates the scalability of flow technology while retaining the benefits of enhanced safety and control. rsc.org

Chemical Reactivity and Functional Transformations of 2 Benzyloxy 5 2 Furyl Benzaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, oxidations, and condensation reactions.

Nucleophilic Addition Reactions (e.g., formation of Schiff bases, acetals)

The carbonyl carbon of the aldehyde in 2-(benzyloxy)-5-(2-furyl)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is fundamental to the formation of various derivatives. In general, aldehydes are more reactive towards nucleophiles than ketones due to reduced steric hindrance and electronic effects. youtube.comsarthaks.comstackexchange.com

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde. wikipedia.orgijfas.comnih.gov This reaction typically proceeds under mild conditions, sometimes with acid or base catalysis, to yield the corresponding N-substituted imine. ijfas.comuobabylon.edu.iq For this compound, the reaction with a primary amine (R-NH₂) would yield a 2-(benzyloxy)-5-(2-furyl)benzylideneamine. The reaction of 2-aminophenol (B121084) with 4-benzyloxybenzaldehyde, a structurally similar compound, has been shown to produce the corresponding Schiff base complex upon reaction with various transition metals. niscpr.res.in

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, aldehydes can be converted to acetals. youtube.comyoutube.comlibretexts.orgkhanacademy.org This reaction proceeds via a hemiacetal intermediate. libretexts.org The reaction is reversible, and removal of water is often necessary to drive the equilibrium towards the acetal product. youtube.comlibretexts.org For instance, this compound would react with two equivalents of an alcohol (R-OH) to form the corresponding acetal. The formation of acetals from benzaldehyde (B42025) and its derivatives is a well-established process. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions on Structurally Similar Aldehydes

| Reactant Aldehyde | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4-Benzyloxybenzaldehyde | 2-Aminophenol | Schiff Base Complex | niscpr.res.in |

| Benzaldehyde | Primary Amines | Schiff Base | wikipedia.orgresearchgate.net |

| 2-Furaldehyde | Diethyl Acetal | Acetal | youtube.com |

| Benzaldehyde | Ethylene Glycol | Cyclic Acetal | researchgate.net |

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)-5-(2-furyl)benzoic acid. Various oxidizing agents can be employed for this transformation. organic-chemistry.orglibretexts.org For example, benzylic and allylic halides can be oxidized to aldehydes and ketones using pyridine (B92270) N-oxide in the presence of silver oxide. nih.gov Furthermore, the oxidation of alkylarenes to aromatic ketones using metalloporphyrins as catalysts and molecular oxygen as an oxidant has been reported. nih.gov The synthesis of 2-(benzyloxy)-5-bromo-benzoic acid from the corresponding aldehyde has been achieved using sodium hydroxide (B78521) in methanol (B129727) and water. chemicalbook.com

Carbonyl Condensation Reactions (e.g., Wittig reaction, Knoevenagel condensation)

The aldehyde functionality is a key participant in various carbon-carbon bond-forming condensation reactions.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. nku.edustackexchange.comwikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comquora.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. nku.edustackexchange.comorganic-chemistry.org The reaction of this compound with a phosphorus ylide would lead to the formation of a substituted styrene (B11656) derivative.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to form an α,β-unsaturated product. sigmaaldrich.comnih.govtue.nl This reaction is widely used in organic synthesis. For example, the Knoevenagel condensation of benzaldehyde with ethyl acetoacetate (B1235776) has been studied in microreactors. researchgate.net The reaction of this compound with an active methylene compound, such as malononitrile (B47326) or a malonic ester, would be expected to proceed smoothly to yield the corresponding condensed product. Studies on 4-(benzyloxy)benzaldehyde (B125253) have shown it to participate in Knoevenagel condensations. rsc.org

Table 2: Examples of Condensation Reactions on Structurally Similar Aldehydes

| Aldehyde | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Phosphonium Ylide | Wittig Reaction | Stilbene | nku.edu |

| 4-(Benzyloxy)benzaldehyde | Malononitrile | Knoevenagel Condensation | α,β-Unsaturated nitrile | rsc.org |

| Benzaldehyde | Ethyl Acetoacetate | Knoevenagel Condensation | 2-Acetyl-3-phenylacrylic acid ethyl ester | researchgate.net |

Cannizzaro Reaction and Disproportionation Pathways

In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. wikipedia.orgbyjus.comsciencemadness.orgiitk.ac.in This reaction yields one molecule of the corresponding alcohol and one molecule of the carboxylic acid. wikipedia.orgbyjus.com Since this compound lacks α-hydrogens, it is expected to undergo the Cannizzaro reaction under strongly basic conditions, producing 2-(benzyloxy)-5-(2-furyl)benzyl alcohol and 2-(benzyloxy)-5-(2-furyl)benzoic acid. The electronic nature of substituents on the benzaldehyde ring can influence the rate of the Cannizzaro reaction. sciencemadness.org It is worth noting that a "crossed" Cannizzaro reaction can be performed between two different aldehydes to selectively produce one alcohol and one carboxylic acid. byjus.com

Reactivity of the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on the Furan Ring

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.comyoutube.com The substitution typically occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more stabilized by resonance. quora.comquora.comanswers.com In this compound, the C5 position of the furan ring is already substituted with the benzyloxyphenyl group. Therefore, electrophilic attack would be expected to occur at the C2' position (the other α-position) of the furan ring, or potentially at the less reactive β-positions (C3' and C4'). The presence of the aldehyde group at the C2 position of the furan deactivates the ring towards electrophilic attack, while the aryl group at the C5 position can also influence the regioselectivity of the substitution. For instance, in monosubstituted furans with an electron-withdrawing group like an aldehyde at the 2-position, incoming electrophiles are directed to the 5-position and also to the 4-position.

Ring-Opening and Cycloaddition Reactions Involving the Furan Moiety

The furan ring in this compound is an electron-rich diene, making it susceptible to a variety of cycloaddition and ring-opening reactions.

Cycloaddition Reactions:

The furan moiety can participate in Diels-Alder [4+2] cycloaddition reactions with various dienophiles. The reaction of furans with dienophiles like maleimides or dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-documented process for the synthesis of oxabicyclic compounds. For instance, the cycloaddition of 2,5-dimethylfuran (B142691) with N-arylmaleimides yields bicyclic adducts. smolecule.com In the case of this compound, the electron-withdrawing nature of the benzaldehyde group might influence the reactivity of the furan ring as a diene. However, studies on furfural (B47365) derivatives have shown that Diels-Alder reactions can proceed, particularly in aqueous media where the aldehyde can be hydrated, thus reducing its electron-withdrawing effect. chemicalbook.com

Ring-Opening Reactions:

The furan ring is known to undergo ring-opening under acidic conditions. This process is initiated by the protonation of the furan ring, typically at the α-position, followed by nucleophilic attack, often by the solvent. The substituents on the furan ring significantly influence the reaction's outcome. For example, the acid-catalyzed ring opening of 4-(5-methyl-2-furyl)-2-butanone proceeds to a single product in high yield, whereas similar compounds without the methyl group or with a hydroxymethyl group lead to multiple products. This highlights the sensitivity of the reaction to the electronic and steric nature of the substituents. In the context of this compound, treatment with acid could potentially lead to the formation of a 1,4-dicarbonyl compound through hydrolytic ring cleavage. The presence of additional water can also be a determining factor in the extent of furan ring opening during acid-catalyzed processes.

A summary of potential cycloaddition reactions is presented in the table below:

| Dienophile | Expected Product Type | Reaction Conditions |

| Maleimide | Oxabicyclo[2.2.1]heptene derivative | Thermal or Lewis acid catalysis |

| Dimethyl acetylenedicarboxylate (DMAD) | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | Thermal conditions |

| Acrylates | Oxabicyclo[2.2.1]heptene derivative | Lewis acid catalysis |

Modifications of the Benzyloxy Substituent

The benzyloxy group offers two primary sites for chemical modification: the ether linkage and the benzylic methylene group.

The removal of the benzyl (B1604629) protecting group (debenzylation) is a common and crucial step in organic synthesis, allowing for the unmasking of a hydroxyl group for further functionalization.

Catalytic Hydrogenolysis:

One of the most widely used methods for O-debenzylation is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is generally high-yielding and proceeds under mild conditions, forming the corresponding phenol (B47542) and toluene (B28343) as a byproduct. The use of a combination of palladium catalysts, such as Pd/C and Pd(OH)2/C, has been reported to be effective for challenging debenzylations. For substrates with multiple reducible functional groups, transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) can be a milder alternative.

Oxidative Cleavage:

Oxidative methods can also be employed for debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, a reaction that can be facilitated by photoirradiation. Another approach involves the oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions.

A comparison of common debenzylation strategies is provided below:

| Method | Reagents | Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield | May reduce other functional groups (e.g., alkenes, alkynes) |

| Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C | Avoids use of gaseous H₂, often milder | Catalyst poisoning can be an issue |

| Oxidative Cleavage | DDQ | Orthogonal to hydrogenation | Stoichiometric oxidant required, potential side reactions |

The benzylic methylene (-CH₂-) group of the benzyloxy substituent is activated towards oxidation due to its position adjacent to the phenyl ring and the ether oxygen.

Oxidation to Carbonyls:

The benzylic methylene group can be oxidized to a carbonyl group. For instance, reaction with N-bromosuccinimide (NBS) can lead to the formation of an aromatic aldehyde or a methyl ester, depending on the reaction conditions. The use of one equivalent of NBS tends to produce the aldehyde, while two equivalents can lead to the ester. Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, can also effect this transformation, although these are often harsher and less selective. More recent methods utilize catalytic amounts of transition metals like copper or iron with molecular oxygen as the oxidant.

A summary of potential oxidation products of the benzyl methylene group:

| Oxidizing Agent | Product |

| NBS (1 equiv) | Aromatic Aldehyde |

| NBS (2 equiv) | Aromatic Methyl Ester |

| KMnO₄ (hot, acidic) | Benzoic Acid |

| Cu or Fe catalyst, O₂ | Aromatic Ketone (if starting from a substituted benzyl group) |

Computational and Theoretical Investigations of 2 Benzyloxy 5 2 Furyl Benzaldehyde

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of molecular properties. nih.gov Methodologies such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p) are commonly employed for structural optimization and property prediction of organic molecules. mdpi.comnih.gov

DFT-based geometry optimization is used to determine the most stable three-dimensional structure of 2-(benzyloxy)-5-(2-furyl)benzaldehyde. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Illustrative data based on typical DFT calculations for similar aromatic aldehydes is presented below, as specific calculated values for the title compound are not available in the cited literature.

Table 1: Predicted Geometrical Parameters for this compound| Parameter | Atoms Involved | Typical Predicted Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | C-C-O (benzaldehyde) | ~125° |

| Dihedral Angle | C(phenyl)-O-CH₂-C(benzyl) | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

For this compound, the HOMO is expected to be distributed across the electron-rich regions, namely the furan (B31954) ring and the benzyloxy-substituted benzene (B151609) ring. The LUMO is anticipated to be localized primarily on the electron-withdrawing benzaldehyde (B42025) moiety, particularly the C=O bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests high chemical reactivity and polarizability. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's electronic characteristics. mdpi.comnih.gov

The following table presents representative global reactivity descriptors derived from HOMO-LUMO energies for a molecule of this type. Specific calculated values for the title compound are not available in the cited literature.

Table 2: Predicted Global Reactivity Descriptors| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Describes the ability of a species to accept electrons. nih.gov |

DFT calculations are widely used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which serve as a valuable tool for structural confirmation. Theoretical frequency calculations can help assign experimental vibrational bands to specific molecular motions. nih.gov

For this compound, the predicted IR spectrum would show characteristic peaks for the aldehyde C=O stretch, the aromatic C-H stretches, and the C-O-C stretches of the ether linkage. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical values for comparison with experimental data. Key predicted ¹H NMR signals would include the distinct downfield shift for the aldehyde proton (-CHO), along with signals for the protons on the three different aromatic rings.

The table below lists some of the key vibrational modes and their expected frequencies based on DFT calculations for similar structures.

Table 3: Predicted Characteristic Vibrational Frequencies| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretching | 3100 - 3000 |

| Aldehyde C-H stretching | 2900 - 2800 |

| Aldehyde C=O stretching | 1710 - 1685 |

| Aromatic C=C stretching | 1600 - 1450 |

| Asymmetric C-O-C stretching (ether) | 1275 - 1200 |

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents areas of neutral potential. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) would be localized around the highly electronegative oxygen atom of the carbonyl group, making it a prime site for nucleophilic attack. nih.govmdpi.com The oxygen atoms of the ether linkage and the furan ring would also exhibit negative potential. Conversely, the most positive potential (blue regions) would be found around the aldehyde hydrogen and other hydrogen atoms, indicating sites susceptible to nucleophilic attack. nih.gov This analysis is critical for understanding and predicting the molecule's interaction with biological receptors and other chemical species. nih.gov

Mechanistic Studies through Computational Modeling (e.g., transition state analysis)

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy of transition states. For this compound, DFT can be used to model various reactions, such as nucleophilic addition to the aldehyde group or electrophilic substitution on the aromatic rings.

For instance, studying the reaction pathway of a nucleophile attacking the carbonyl carbon would involve locating the transition state structure and calculating its activation energy. This provides a quantitative measure of the reaction's feasibility and rate. Computational studies on reactions involving the molecule's constituent parts, such as the photochemical coupling between furan and benzaldehyde, demonstrate the utility of DFT in determining the stability of intermediates and predicting stereoselectivity. researchgate.net Mechanistic pathways can be complex, sometimes involving stepwise processes with zwitterionic intermediates or concerted cycloadditions, and DFT calculations are essential for distinguishing between these possibilities. pku.edu.cn

Intermolecular Interaction Studies (e.g., hydrogen bonding, crystalline effects)

In the solid state, the properties of a molecule are governed by its crystal packing and the nature of its intermolecular interactions. nih.gov For this compound, several types of non-covalent interactions are expected to play a role.

Compound Index

Advanced Analytical Characterization Techniques for 2 Benzyloxy 5 2 Furyl Benzaldehyde

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 2-(benzyloxy)-5-(2-furyl)benzaldehyde by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would provide a complete picture of its connectivity.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aldehydic proton is expected to appear as a singlet at a characteristic downfield shift, typically around 9.8-10.5 ppm. ugm.ac.id The benzylic protons (–CH₂–) would present as a sharp singlet around 5.1-5.2 ppm. The aromatic protons of the benzaldehyde (B42025) and benzyl (B1604629) rings, along with the protons of the furan (B31954) ring, would resonate in the aromatic region (approximately 6.5-8.0 ppm), showing complex splitting patterns based on their coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aldehydic carbonyl carbon is highly deshielded and would appear significantly downfield, expected around 190-192 ppm. docbrown.info The carbons of the aromatic and furan rings would resonate in the 110-160 ppm range, while the benzylic carbon (–CH₂–) would be found further upfield, typically around 70-77 ppm. ugm.ac.id

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, helping to identify which protons are adjacent to one another within the different ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Correlations (in 2D NMR) |

|---|---|---|---|

| Aldehyde Proton (-CHO) | ¹H NMR | ~9.9 - 10.5 | HMBC to C3, C4 |

| Benzylic Protons (-OCH₂Ph) | ¹H NMR | ~5.1 - 5.3 | HMBC to C2, Benzyl C1' |

| Aromatic/Furan Protons | ¹H NMR | ~6.5 - 8.0 | COSY correlations within each ring system |

| Aldehyde Carbon (-CHO) | ¹³C NMR | ~191 - 193 | HSQC (no signal), HMBC from aldehyde proton |

| Aromatic/Furan Carbons | ¹³C NMR | ~110 - 160 | HSQC to attached protons, HMBC to neighboring protons |

| Benzylic Carbon (-OCH₂Ph) | ¹³C NMR | ~70 - 77 | HSQC to benzylic protons |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group would be prominent around 1680-1700 cm⁻¹. researchgate.net The presence of the ether linkage (C-O-C) would be confirmed by stretching vibrations in the 1200-1250 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, while aromatic and vinylic C-H stretching would be observed just above 3000 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1680 - 1700 |

| Aromatic C-H | Stretch | ~3030 - 3100 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| Ether (Ar-O-CH₂) | Asymmetric Stretch | ~1210 - 1260 |

| Furan Ring | Ring Vibrations | Multiple bands, including ~1500-1600 |

Mass Spectrometry (GC-MS, HPLC-UV-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The nominal molecular weight of this compound is 278.3 g/mol . chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated by gas chromatography before entering the mass spectrometer. Using electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at m/z 278. A characteristic and often base peak would be expected at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺) formed from the cleavage of the benzyl group. Other significant fragments would arise from the loss of the aldehyde group (-CHO) and cleavage of the furan ring.

High-Performance Liquid Chromatography-UV-Mass Spectrometry (HPLC-UV-MS): This technique couples the separation power of HPLC with the detection capabilities of both a UV detector and a mass spectrometer. chemicalbook.com It is particularly useful for analyzing samples that are not volatile enough for GC. Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 279. The UV detector provides simultaneous quantitative data based on the compound's chromophores.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction crystallography offers the definitive method for determining its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated. It also reveals information about intermolecular interactions, such as pi-stacking or hydrogen bonding, which dictate the crystal packing. For the related compound 2-(benzyloxy)benzaldehyde, a crystal structure has been reported, providing a reference for the type of data that would be obtained. nih.gov Analysis would confirm the relative orientations of the benzaldehyde, furan, and benzyloxy moieties.

Table 3: Illustrative Data Obtainable from X-ray Crystallography Note: This table shows the type of parameters that would be determined. Values are hypothetical.

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry system of the unit cell | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a=10.1 Å, b=5.5 Å, c=15.2 Å, β=95° |

| Bond Length (C=O) | The distance between the carbonyl carbon and oxygen | ~1.21 Å |

| Bond Angle (C-C-C) | The angle between three connected carbon atoms in a ring | ~120° (for sp² carbons) |

Chromatographic Purity Assessment and Separation (TLC, HPLC)

Chromatographic techniques are essential for both monitoring the synthesis of this compound and for determining the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively assess the purity of a sample and to monitor the progress of a reaction. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given set of conditions. The presence of a single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. researchgate.net A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be developed. The compound would be detected by a UV detector set to a wavelength where the molecule has strong absorbance (likely around 254 nm or another absorbance maximum). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp, symmetrical peak. researchgate.net

Table 4: Typical Chromatographic Parameters for Analysis

| Technique | Parameter | Typical Value / System |

|---|---|---|

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| TLC | Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 4:1 v/v) |

| HPLC | Stationary Phase | C18 Reverse-Phase Column |

| HPLC | Mobile Phase | Isocratic or gradient of Acetonitrile/Water |

| HPLC | Detection | UV at λ_max (e.g., 254 nm) |

Academic Research Applications of 2 Benzyloxy 5 2 Furyl Benzaldehyde As a Synthetic Intermediate and Scaffold

Design and Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 2-(benzyloxy)-5-(2-furyl)benzaldehyde—namely the aldehyde, the protected phenol (B47542), and the furan (B31954) ring—renders it a highly versatile starting material for the construction of a wide array of complex organic structures.

Precursor for Heterocyclic Compounds (e.g., benzofurans, oxazoles, oxadiazoles)

Heterocyclic compounds are central to many areas of chemistry, particularly in pharmaceuticals and materials science. This compound serves as an excellent precursor for several important classes of heterocycles.

Benzofurans: The synthesis of benzofurans often begins with ortho-hydroxybenzaldehydes. The benzyloxy group on the this compound molecule is a benzyl (B1604629) ether, which functions as a protecting group for a hydroxyl (-OH) group. Through a debenzylation reaction, this protecting group can be removed to reveal 2-hydroxy-5-(2-furyl)benzaldehyde. This resulting salicylaldehyde (B1680747) derivative can then undergo cyclization reactions to form a furan-substituted benzofuran (B130515) core. A common method involves reaction with α-haloketones in the presence of a base, which leads to an intramolecular cyclization and subsequent dehydration to yield the benzofuran structure.

Oxazoles and Oxadiazoles: The aldehyde functional group is a key reactive site for building various five-membered heterocycles.

Oxazoles: These can be synthesized via methods like the van Leusen reaction, which involves the condensation of an aldehyde with a TosMIC (tosylmethyl isocyanide) reagent. youtube.com In this context, this compound can provide the C4 and C5 atoms of the oxazole (B20620) ring, leading to a product bearing both the furan and the protected phenol motifs.

1,2,4-Oxadiazoles: The synthesis of these heterocycles can be achieved by reacting an aldehyde with an amidoxime (B1450833). The reaction of this compound with a suitable amidoxime, followed by cyclodehydration, would yield a 1,2,4-oxadiazole (B8745197) substituted with the furan and benzyloxyphenyl groups.

The following table summarizes potential heterocyclic syntheses starting from this compound:

| Target Heterocycle | Key Reaction | Role of this compound |

|---|---|---|

| Benzofuran | Deprotection (debenzylation) followed by intramolecular cyclization with an α-haloketone. | Precursor to the required o-hydroxybenzaldehyde. |

| Oxazole | van Leusen Reaction with TosMIC. | Aldehyde component providing two carbon atoms to the ring. |

| 1,2,4-Oxadiazole | Condensation with an amidoxime followed by cyclodehydration. | Aldehyde component for initial imine formation. |

Building Block for Molecular Architectures in Medicinal Chemistry (e.g., drug design scaffolds)

The structural motifs present in this compound are of significant interest in medicinal chemistry. Both furan and benzaldehyde (B42025) derivatives are found in numerous biologically active compounds and approved drugs. ijabbr.comutripoli.edu.lyresearchgate.netijsrst.comslideshare.net

Furan in Medicinal Chemistry: The furan ring is a bioisostere for other aromatic rings like benzene (B151609) and thiophene (B33073) and is a component of drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly Its inclusion in a molecule can significantly influence the compound's pharmacological profile. ijabbr.com

Benzaldehyde Scaffolds: Substituted benzaldehydes are common starting points for synthesizing larger, more complex molecules. For instance, they can be used to create benzothiazoles, which have shown potential as agents for treating Parkinson's disease, or benzimidazoles, which are recognized as "privileged scaffolds" due to their broad range of pharmacological activities.

By combining the furan nucleus with the versatile benzaldehyde scaffold, this compound provides a platform for generating libraries of novel compounds for drug discovery programs. The different reactive sites on the molecule allow for diversification, enabling the exploration of structure-activity relationships.

Investigation of Structure-Reactivity and Structure-Property Relationships

Reactivity: The furan ring is susceptible to electrophilic substitution, while the aldehyde group readily undergoes nucleophilic addition. The benzyloxy group, while primarily a protecting group, influences the steric environment around the aldehyde and the electronic properties of the benzene ring. Studies on the selective reaction at one of these sites in the presence of the others can provide valuable insights into chemoselectivity.

Properties: The combination of furan and benzaldehyde moieties can give rise to interesting photophysical properties. For example, polymers created from the polycondensation of furan and benzaldehyde have been shown to be conjugated materials with specific optical band gaps. This suggests that this compound could be a monomer for synthesizing new polymers with tailored electronic or optical properties. Furthermore, furan has been used as a donor unit in donor-acceptor-donor fluorophores for near-infrared (NIR-II) imaging, demonstrating its utility in creating materials with red-shifted absorption and high brightness. nih.gov

Development of Novel Synthetic Methodologies

The development of new, efficient, and environmentally friendly chemical reactions is a constant goal in organic synthesis. Molecules with multiple, distinct functional groups, such as this compound, are ideal substrates for testing and showcasing the utility of novel synthetic methods.

Catalysis: The compound can be used to explore new catalytic transformations, such as C-H functionalization, where a catalyst selectively activates a specific C-H bond for modification.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde function of this compound makes it a prime candidate for use in established and new MCRs, such as the Ugi or Passerini reactions, to rapidly generate molecular complexity.

Green Chemistry: With furfural (B47365), a precursor to the furan ring, being derivable from biomass, syntheses starting from this compound can be part of a strategy to create valuable chemicals from renewable resources. nih.gov

Applications in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound make it a potential building block for constructing larger, self-assembled structures.

Non-covalent Interactions: The two aromatic systems (furan and benzene rings) can engage in π-π stacking interactions, which are crucial for the self-assembly of many organic materials. The oxygen atoms in the aldehyde, ether, and furan groups can act as hydrogen bond acceptors. Upon removal of the benzyl protecting group, the resulting hydroxyl group can serve as a hydrogen bond donor.

Molecular Design: These interaction capabilities allow for the rational design of molecules for host-guest chemistry, where the compound could act as a receptor (host) for specific small molecules (guests). It could also be incorporated into larger structures like macrocycles or cages for molecular recognition or as a component in the formation of liquid crystals or organic gels. The use of aldehydes in photochemical transformations and their incorporation into systems with cyclodextrins for supramolecular photochirogenesis highlights the potential of such functional groups in this field. acs.org

Future Perspectives and Emerging Research Directions for 2 Benzyloxy 5 2 Furyl Benzaldehyde

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Design

The synthesis of multifunctional molecules like 2-(Benzyloxy)-5-(2-furyl)benzaldehyde is a complex challenge that can benefit significantly from computational approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in organic chemistry, capable of designing and optimizing chemical reactions and synthetic pathways. mdpi.com

Computer-Aided Synthesis Planning (CASP) programs, driven by AI, can analyze the intricate structure of the target molecule and propose multiple retrosynthetic pathways. nih.govnih.gov These tools access vast reaction databases to suggest disconnections that break the molecule down into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, an AI might propose several routes, weighing factors like step count, atom economy, and the complexity of intermediate ring structures. nih.gov Generative AI models can even propose novel synthetic recipes, effectively designing a synthesis from the ground up by selecting building blocks and reaction sequences. youtube.com

One of the key challenges in synthesizing this molecule is achieving the correct regioselectivity in coupling the furan (B31954) and benzene (B151609) rings and ensuring the selective introduction of the benzyloxy and aldehyde groups. ML models can predict reaction outcomes and yields with increasing accuracy, helping chemists to select the optimal conditions and avoid unwanted byproducts. nih.gov These predictive models can be trained on extensive datasets of similar reactions to forecast the success of a planned synthesis before it is attempted in the lab. nih.gov The integration of AI promises to accelerate the discovery of more efficient, cost-effective, and sustainable methods for producing this compound and its derivatives. mdpi.com

| Retrosynthetic Step | Proposed Precursors | Key Transformation | AI Rationale |

| Disconnection 1 | 2-(Benzyloxy)benzaldehyde + 2-Bromofuran | Suzuki or Stille Coupling | High-yield, well-documented C-C bond formation between aromatic/heterocyclic rings. |

| Disconnection 2 | 5-(2-Furyl)salicylaldehyde + Benzyl (B1604629) Bromide | Williamson Ether Synthesis | Standard method for introducing the benzyloxy group by protecting the phenolic hydroxyl. |

| Disconnection 3 | 2-Bromo-4-(2-furyl)phenol + Reagents for formylation | Ortho-formylation (e.g., Duff or Reimer–Tiemann reaction) | Introduction of the aldehyde group at a specific position directed by the hydroxyl group. |

Exploration in Continuous Flow Synthesis for Industrial-Scale Production

While laboratory-scale synthesis provides the initial blueprint, transitioning to industrial-scale production requires processes that are safe, efficient, and scalable. Continuous flow chemistry is a paradigm shift from traditional batch manufacturing and is particularly well-suited for producing specialty chemicals and active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.uknih.gov This technology offers superior control over reaction parameters such as temperature and mixing, which is crucial for reactions that are highly exothermic or involve unstable intermediates. contractpharma.comnjbio.com

The synthesis of this compound likely involves several steps, such as coupling reactions, etherifications, and formylations, which could be optimized for a continuous flow process. Flow chemistry enables the safe handling of hazardous reagents and can significantly reduce reaction times. nih.gov For instance, a key coupling step could be performed in a flow reactor where reactants are mixed precisely, heated uniformly, and have a controlled residence time, leading to higher yields and purities compared to batch processing. contractpharma.com

The advantages of adopting a continuous flow process for the production of this compound are manifold. It enhances safety by minimizing the volume of reactive material at any given time, reduces waste, and allows for easier scale-up by "numbering-up"—running multiple reactors in parallel—rather than redesigning a larger batch reactor. chemicalindustryjournal.co.ukasymchem.com As the demand for complex molecules grows, flow chemistry will be an indispensable tool for the efficient and economical industrial-scale synthesis of this compound. chemicalindustryjournal.co.uk

Table 2: Comparison of Batch vs. Continuous Flow for a Hypothetical Suzuki Coupling Step

| Parameter | Traditional Batch Process | Continuous Flow Process | Advantage of Flow |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient due to high surface-area-to-volume ratio | Improved safety and selectivity, prevention of runaway reactions. njbio.com |

| Mixing | Often slow and non-uniform | Rapid and highly controlled micromixing | Higher conversion rates and yields, reduced byproduct formation. contractpharma.com |

| Scalability | Difficult, requires reactor redesign | Straightforward by numbering-up or longer run times | Faster transition from lab to pilot to full production. chemicalindustryjournal.co.uk |

| Safety | Large volumes of hazardous materials | Small reactor volumes, contained system | Reduced risk when handling toxic reagents or unstable intermediates. njbio.com |

| Process Control | Manual or semi-automated sampling | Real-time monitoring and automated control | Consistent product quality and immediate process optimization. contractpharma.com |

Catalyst Development for Highly Selective Transformations

The structure of this compound contains multiple reactive sites: the aldehyde carbonyl, the benzyloxy ether, and two aromatic systems (furan and benzene). Achieving chemical transformations at one site without affecting the others—a challenge known as chemoselectivity—is paramount. Future research will heavily focus on the development of novel catalysts that can direct reactions with high precision.

For example, selectively modifying the furan ring while leaving the rest of the molecule intact requires catalysts that are specific to the furan's unique electronics and structure. Recent advances in the synthesis of highly substituted furans utilize N-heterocyclic carbenes (NHCs) or copper(I) catalysts to orchestrate complex cyclization and coupling reactions. colab.ws Similarly, performing reactions on the benzaldehyde (B42025) moiety, such as an aldol (B89426) condensation or reductive amination, without cleaving the acid-sensitive furan ring or the benzyloxy group, demands mild and highly selective catalytic systems. acs.org

Bifunctional catalysts, which combine two different catalytic functions within a single molecular framework, offer a promising avenue. tu-chemnitz.de Such a catalyst could, for instance, possess a Lewis acidic site to activate the aldehyde and a separate site to direct a coupling partner to a specific position on one of the aromatic rings. The design and screening of such sophisticated catalysts, potentially aided by computational modeling, will be crucial for unlocking new synthetic routes and creating novel derivatives of this compound with enhanced utility.

Table 3: Potential Catalytic Systems for Selective Transformations

| Target Transformation | Potential Catalyst Type | Mode of Action | Selectivity Challenge |

| Furan Ring Functionalization | Palladium or Copper Cross-Coupling Catalysts | Catalyzes C-H activation or coupling with organometallic reagents on the furan ring. | Avoiding reactions on the benzene ring or with the aldehyde. |

| Aldehyde Group Derivatization | Organocatalysts (e.g., Proline) | Activates the aldehyde for asymmetric additions (e.g., aldol, Mannich reactions). | Ensuring mild conditions to prevent degradation of the furan or benzyloxy group. |

| Selective Hydrogenation | Supported Noble Metal Catalysts (e.g., Ru, Rh) | Reduces a specific functional group (e.g., aldehyde to alcohol) under controlled H2 pressure. | Preventing hydrogenation of the aromatic rings or cleavage of the benzyloxy group. acs.org |

| Benzene Ring C-H Activation | Iridium or Rhodium Complexes | Directs functionalization to a specific C-H bond on the benzene ring, guided by the ether or aldehyde group. | Achieving high regioselectivity (ortho, meta, para) and avoiding reaction on the furan ring. |

Potential for Functional Material Development

The unique combination of aromatic and heterocyclic structures within this compound makes it an attractive building block, or monomer, for the synthesis of novel functional polymers. Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics, offering advantageous properties like enhanced thermal stability and gas barrier characteristics. sciengine.comresearchgate.net

The aldehyde group on the molecule is a versatile handle for polymerization. It can participate in condensation reactions with other monomers to form a variety of polymers. For instance, benzaldehyde derivatives have been successfully copolymerized with styrene (B11656) derivatives to create degradable polymers. acs.org Furthermore, benzaldehydes can be used as organic catalysts in photo-induced radical polymerizations. rsc.org The furan ring itself can be exploited in polymerization, for example, through electropolymerization to create conducting polymers or by participating in Diels-Alder reactions to form thermally reversible materials. sciengine.comacs.org

By incorporating this compound into a polymer backbone, materials with tailored properties could be developed. The rigid furan and benzene rings would likely impart high thermal stability and mechanical strength, while the benzyloxy group could influence solubility and processing characteristics. Such polymers could find applications in advanced packaging, electronics, or as specialty coatings. boku.ac.atacs.org The versatility of this molecule as a monomer opens up a rich field for the design and synthesis of next-generation functional materials. rsc.org

Table 4: Prospective Functional Polymers from this compound

| Polymer Type | Polymerization Strategy | Key Monomer Functionality | Potential Properties and Applications |

| Polyesters/Polyamides | Condensation polymerization with diols or diamines | Aldehyde group (after oxidation to a carboxylic acid) | High-performance plastics, fibers, films with good thermal and mechanical properties. sciengine.com |

| Conducting Polymers | Electropolymerization | Furan ring | Organic electronics, sensors, antistatic coatings. acs.org |

| Degradable Copolymers | Cationic copolymerization with vinyl monomers (e.g., styrene) | Aldehyde group | Specialty plastics with controlled degradability under specific conditions. acs.org |

| Thermosets/Cross-linked Materials | Diels-Alder reaction with bismaleimides | Furan ring | Self-healing materials, reversible adhesives, recyclable composites. sciengine.com |

| Biocidal Polymers | Immobilization onto a polymer backbone (e.g., polyacrylonitrile) | Benzaldehyde moiety | Biomedical applications, antimicrobial surfaces for water treatment. nih.govresearchgate.net |

Q & A

Q. What are the established synthetic routes for 2-(Benzyloxy)-5-(2-furyl)benzaldehyde, and what key intermediates are involved?

Methodological Answer: The compound is synthesized via multi-step condensation reactions. A common route involves:

Diazotization and coupling : Reacting 2-(benzyloxy)-5-aminobenzaldehyde with a diazonium salt derived from 4-(6-methylbenzo[d]thiazol-2-yl)aniline to form an azo-linked intermediate .

Thiazolidinone ring formation : Condensation of the azo-linked benzaldehyde derivative with 4-methoxyaniline and mercaptoacetic acid under reflux conditions (e.g., ethanol, 80°C) to yield the final thiazolidinone product .

Key intermediates include the azo-linked benzaldehyde (characterized by FT-IR and -NMR) and the Schiff base formed during the reaction with aniline derivatives .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

Methodological Answer: Structural validation requires:

- -NMR : To confirm aromatic proton environments (e.g., benzyloxy protons at δ 5.1–5.3 ppm and furyl protons at δ 6.3–7.6 ppm) .

- FT-IR : Identification of aldehyde C=O stretching (~1700 cm) and benzyl ether C-O-C (~1250 cm) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 318.12 for the parent compound) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

Methodological Answer:

- Stability : The compound is stable in anhydrous solvents (e.g., DMF, DMSO) but may degrade in acidic or basic conditions due to hydrolysis of the benzyloxy group .

- Storage : Store in amber vials at –20°C under inert gas (N or Ar) to prevent oxidation of the aldehyde group. Use desiccants to avoid moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing thiazolidinone derivatives from this compound?

Methodological Answer: Key optimization parameters include:

- Catalyst selection : Urazolium diacetate enhances cyclization efficiency by stabilizing the thiol intermediate during thiazolidinone formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates Schiff base formation .

- Temperature control : Maintain reflux at 80–90°C to accelerate cyclization without decomposing heat-sensitive furyl substituents .

Q. What mechanistic insights explain the regioselectivity of reactions involving the furyl and benzyloxy groups?

Methodological Answer:

- Furyl group reactivity : The electron-rich furyl ring directs electrophilic substitution at the 5-position, while the benzyloxy group acts as an ortho/para-directing substituent .

- Steric effects : Bulky benzyloxy groups hinder nucleophilic attack at the adjacent aldehyde, favoring reactions at the less hindered furyl site . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How can biological activity assays (e.g., antimicrobial, antioxidant) be designed for derivatives of this compound?

Methodological Answer:

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

- Antioxidant assays : Employ DPPH radical scavenging (λ = 517 nm) with IC values calculated via dose-response curves. Compare to ascorbic acid as a positive control .

Q. How should researchers address contradictions in safety data between SDS sheets and experimental observations?

Methodological Answer:

- Data reconciliation : Cross-reference SDS hazard classifications (e.g., GHS) with experimental toxicity assays (e.g., Ames test for mutagenicity) .

- Mitigation strategies : Use fume hoods for handling powdered forms (risk of inhalation) and nitrile gloves to prevent dermal exposure, even if SDS lists "no known hazards" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.